molecular formula C11H8N2O2 B8352820 8-Nitro-3-vinylquinoline

8-Nitro-3-vinylquinoline

Cat. No. B8352820
M. Wt: 200.19 g/mol
InChI Key: XIVMXRUFKSDTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06008230

Procedure details

A mixture of 8-nitro-3-bromoquinoline (300 mg), tri-n-butyl(vinyl)tin (491 mg) and tetrakis(triphenylphosphine)palladium(0) (28 mg) in dimethoxyethane (6 ml) was refluxed for 1 hour. The mixture was concentrated in vacuo, and the residue was purified by column chromatography on silica gel (n-hexane-toluene) to give 8-nitro-3-vinylquinoline (127 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
491 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
28 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][C:10](Br)=[CH:9]2)([O-:3])=[O:2].[CH2:15]([Sn](CCCC)(CCCC)C=C)[CH2:16]CC>C(COC)OC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][C:10]([CH:15]=[CH2:16])=[CH:9]2)([O-:3])=[O:2] |^1:39,41,60,79|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C=C(C=NC12)Br
Name
Quantity
491 mg
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
Quantity
6 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
28 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (n-hexane-toluene)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC=C2C=C(C=NC12)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 127 mg
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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